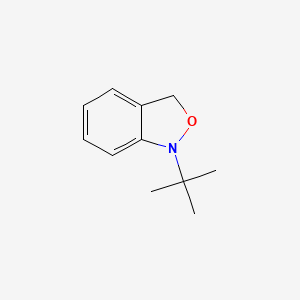
1-tert-Butyl-1,3-dihydro-2,1-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-1,3-dihydro-2,1-benzoxazole is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications. The compound features a benzene ring fused with an oxazole ring, with a tert-butyl group attached to the nitrogen atom, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-1,3-dihydro-2,1-benzoxazole can be synthesized using various methods. One common approach involves the reaction of 2-aminophenol with tert-butyl isocyanide under specific conditions. The reaction typically requires a solvent such as methyl cyanide or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K₂CO₃). The mixture is exposed to radiation under argon with a blue LED (3 W) for optimal results .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and yield. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are employed to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-tert-Butyl-1,3-dihydro-2,1-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The benzoxazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of a base like K₂CO₃.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Electrophiles or nucleophiles in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
1-tert-Butyl-1,3-dihydro-2,1-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-1,3-dihydro-2,1-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
Benzoxazole: The parent compound, lacking the tert-butyl group.
2-Methylbenzoxazole: A derivative with a methyl group instead of tert-butyl.
2,5-Dimethylbenzoxazole: Contains two methyl groups on the benzoxazole ring.
Uniqueness: 1-tert-Butyl-1,3-dihydro-2,1-benzoxazole is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and may improve its biological activity and stability compared to other benzoxazole derivatives .
Propriétés
Numéro CAS |
24766-66-3 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
1-tert-butyl-3H-2,1-benzoxazole |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)12-10-7-5-4-6-9(10)8-13-12/h4-7H,8H2,1-3H3 |
Clé InChI |
MYILERCBVBJTOM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C2=CC=CC=C2CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
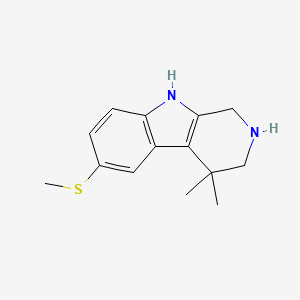
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)
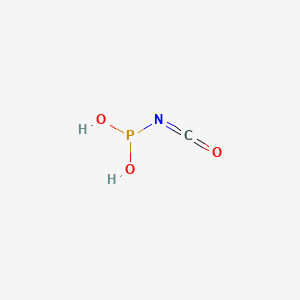

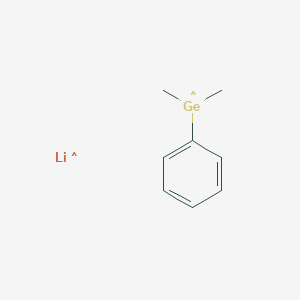
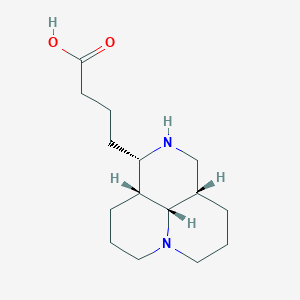
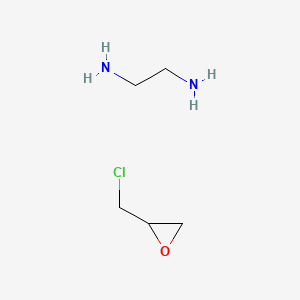
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)
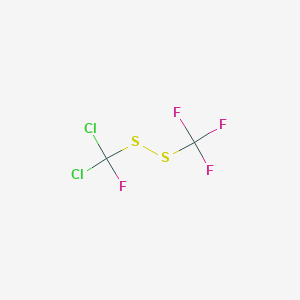

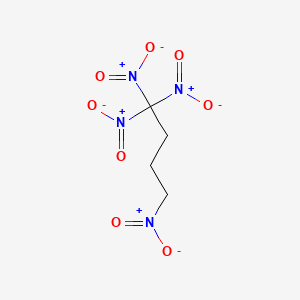

![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)
